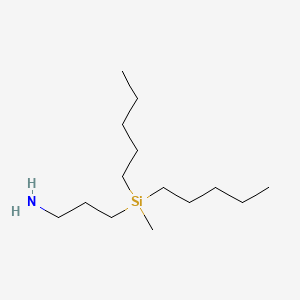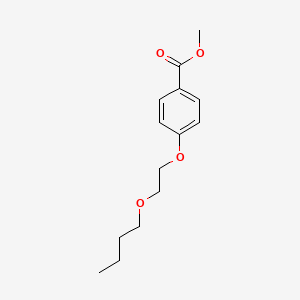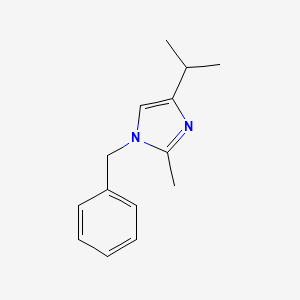![molecular formula C17H19ClS B14645014 1-[(4-Butylphenyl)sulfanyl]-2-(chloromethyl)benzene CAS No. 54997-25-0](/img/structure/B14645014.png)
1-[(4-Butylphenyl)sulfanyl]-2-(chloromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Butylphenyl)sulfanyl]-2-(chloromethyl)benzene is an organic compound that features a benzene ring substituted with a butylphenylsulfanyl group and a chloromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Butylphenyl)sulfanyl]-2-(chloromethyl)benzene typically involves the following steps:
Formation of the Butylphenylsulfanyl Group: This can be achieved by reacting 4-butylphenol with a suitable thiolating agent such as thiourea, followed by oxidation to form the sulfanyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: Using batch reactors for controlled synthesis, ensuring precise reaction conditions.
Continuous Flow Reactors: For large-scale production, continuous flow reactors may be employed to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(4-Butylphenyl)sulfanyl]-2-(chloromethyl)benzene undergoes several types of chemical reactions:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles.
Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the chloromethyl group, to form the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like ethanol or water.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Products vary depending on the nucleophile used, such as alcohols, amines, or ethers.
Oxidation: Sulfoxides or sulfones.
Reduction: The corresponding methyl derivative.
Wissenschaftliche Forschungsanwendungen
1-[(4-Butylphenyl)sulfanyl]-2-(chloromethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[(4-Butylphenyl)sulfanyl]-2-(chloromethyl)benzene involves:
Molecular Targets: The compound can interact with various molecular targets depending on its functional groups.
Pathways: It may participate in pathways involving nucleophilic substitution or oxidation-reduction reactions, leading to the formation of different products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[(4-Methylphenyl)sulfanyl]-2-(chloromethyl)benzene
- 1-[(4-Ethylphenyl)sulfanyl]-2-(chloromethyl)benzene
- 1-[(4-Propylphenyl)sulfanyl]-2-(chloromethyl)benzene
Uniqueness
1-[(4-Butylphenyl)sulfanyl]-2-(chloromethyl)benzene is unique due to the presence of the butyl group, which can influence its reactivity and physical properties compared to its methyl, ethyl, and propyl analogs.
Eigenschaften
CAS-Nummer |
54997-25-0 |
|---|---|
Molekularformel |
C17H19ClS |
Molekulargewicht |
290.9 g/mol |
IUPAC-Name |
1-butyl-4-[2-(chloromethyl)phenyl]sulfanylbenzene |
InChI |
InChI=1S/C17H19ClS/c1-2-3-6-14-9-11-16(12-10-14)19-17-8-5-4-7-15(17)13-18/h4-5,7-12H,2-3,6,13H2,1H3 |
InChI-Schlüssel |
VAXBCCVOSYQLQU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)SC2=CC=CC=C2CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]piperidin-4-one](/img/structure/B14644945.png)

![10-[3-(4-Methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)-3-[2-(trifluoromethyl)phenothiazin-10-yl]phenothiazine](/img/structure/B14644954.png)
![tert-Butyl[di(furan-2-yl)methyl]phosphanium iodide](/img/structure/B14644960.png)



![1-{3-[(1E)-3,3-Diethyltriaz-1-en-1-yl]phenyl}ethan-1-one](/img/structure/B14644971.png)
![1,1'-(Butane-1,4-diyl)bis[4-(1-phenylethenyl)benzene]](/img/structure/B14644985.png)

![2-Imidazolidinone, 4-[(4-methoxyphenyl)methylene]-5-thioxo-](/img/structure/B14645007.png)

![2-(4-Chlorophenyl)-5-[2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-thiadiazole](/img/structure/B14645013.png)

